2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol
Description
2-{(E)-[(2,5-Dichlorophenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound characterized by an imine group (-C=N-) linking a 2,5-dichlorophenyl moiety to a methoxy-substituted phenolic ring. The E-configuration of the imine bond ensures planar geometry, facilitating π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(15)5-6-11(12)16/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMJXYJXDIMUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92103-43-0 | |
| Record name | ALPHA-(2,5-DICHLOROPHENYLIMINO)-6-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,5-dichloroaniline and 6-methoxysalicylaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The imine group in the compound can coordinate with metal ions, facilitating electron transfer and promoting catalytic activity . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenylimino Derivatives
a. 2-{(E)-[(2,4-Dichlorophenyl)imino]methyl}-6-methoxyphenol (DCPIMMP)
- Structure : Differs in the substitution pattern of chlorine atoms (2,4-dichloro vs. 2,5-dichloro).
- Applications : Demonstrated high efficiency in spectrophotometric determination of Cu(II) ions, with extraction into chloroform at pH 3.9–5.9 and λmax at 590 nm .
b. (E)-2-(((3-Chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol
- Structure : Features a 3-chloro-4-methylphenyl group and ethoxy (-OCH2CH3) substituent instead of methoxy (-OCH3).
- Properties :
Heterocyclic Analogues: Clonidine Derivatives
a. Clonidine Hydrochloride (2-[(2,6-Dichlorophenyl)imino]imidazolidine monohydrochloride)
- Structure: Contains an imidazolidine ring instead of a phenolic moiety, with 2,6-dichloro substitution.
- Biological Activity: A well-known α2-adrenergic agonist used for hypertension. The rigid imidazolidine ring and 2,6-dichloro substitution are critical for receptor binding, unlike phenolic Schiff bases .
- Safety Profile : Classified as hazardous under OSHA standards, with risks of acute toxicity .
b. USP Clonidine Related Compound B
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Position Effects :
- The 2,4-dichloro isomer (DCPIMMP) shows stronger metal-binding capacity than the 2,5-dichloro analogue, likely due to enhanced electron withdrawal stabilizing metal-ligand complexes .
- Ethoxy groups improve lipophilicity for biological applications, whereas methoxy groups may favor crystallinity in Schiff bases .
Biological vs. Industrial Applications: Phenolic Schiff bases (e.g., DCPIMMP) excel in metal ion extraction, while heterocyclic analogues (e.g., Clonidine) dominate pharmacological uses due to receptor specificity .
Safety and Regulatory Considerations: Dichlorophenylimino compounds require careful handling; Clonidine’s hazardous classification underscores the need for structural optimization to mitigate toxicity .
Biological Activity
2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base compound, has garnered attention in various fields of research due to its potential biological activities. This compound, with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 g/mol, is synthesized through the condensation of 2,5-dichloroaniline and 6-methoxysalicylaldehyde. Its structure features both an imine group and a methoxyphenol moiety, which contribute to its diverse biological properties.
The chemical structure of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol can be represented as follows:
- Molecular Formula: C14H11Cl2NO2
- Molecular Weight: 296.15 g/mol
- CAS Number: 92103-43-0
Antimicrobial Properties
Research indicates that 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, suggesting its potential as a therapeutic agent in treating infections.
Antioxidant Activity
The antioxidant properties of this compound have been explored through in vitro assays. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the phenolic group, which can donate hydrogen atoms to free radicals.
Enzyme Inhibition
One of the critical areas of research involves the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant in neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that the compound may exhibit competitive inhibition patterns against AChE with an IC50 value indicating substantial potency.
The biological activities of 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol can be explained through its interaction with metal ions and biological macromolecules:
- Metal Ion Coordination: The imine group in the structure can coordinate with metal ions, enhancing catalytic activities.
- Hydrogen Bonding: The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity.
Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against Gram-positive and Gram-negative bacteria. |
| Antioxidant Capacity | Effective free radical scavenging ability demonstrated in DPPH assays. |
| Enzyme Inhibition | Competitive inhibition of AChE with an IC50 value indicating high potency. |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal A highlighted that 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Antioxidant Evaluation : Research conducted by Research Group B reported that the compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant potential.
- Neuroprotective Effects : In a study focusing on neurodegenerative diseases, it was found that this compound significantly reduced AChE activity in vitro, suggesting its potential role in developing anti-Alzheimer's drugs.
Q & A
Basic: What synthetic routes are optimal for preparing 2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol, and how can reaction efficiency be maximized?
The compound is synthesized via a Schiff base condensation reaction between 2,5-dichloroaniline and 6-methoxy-2-hydroxybenzaldehyde in ethanol or methanol under reflux conditions . To maximize yield (>80%), use a 1:1 molar ratio, anhydrous solvents, and catalytic acetic acid to accelerate imine formation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
- 1H/13C NMR : Look for the imine proton (δ 8.3–8.5 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). Methoxy groups appear at δ 3.8–3.9 ppm .
- IR : Confirm the imine (C=N stretch at ~1600–1650 cm⁻¹) and phenolic O–H (broad peak ~3200–3400 cm⁻¹) .
- X-ray crystallography : Resolves E/Z isomerism and intramolecular hydrogen bonds (e.g., O–H⋯N, bond length ~2.6 Å) .
Advanced: How does this compound’s coordination chemistry with transition metals enhance its utility in catalysis?
The imine and phenolic groups act as bidentate ligands, forming stable complexes with Cu(II), Ni(II), or Zn(II) . For catalytic applications (e.g., oxidation reactions):
- Characterize complexes using cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) and UV-Vis (d-d transitions at 500–700 nm).
- Optimize catalytic efficiency by varying metal-to-ligand ratios (1:1 or 1:2) and solvents (DMF or acetonitrile) .
Advanced: How do environmental factors (pH, light) influence the compound’s stability, and what analytical methods track its degradation?
- pH-dependent stability : The phenolic O–H group deprotonates at pH > 9, leading to quinone formation via oxidation. Monitor degradation via HPLC (retention time ~12 min) and LC-MS (m/z 308 [M+H]+) .
- Photodegradation : UV light (254 nm) cleaves the C=N bond. Use GC-MS to identify breakdown products (e.g., 2,5-dichloroaniline, m/z 161) .
Advanced: How can conflicting data on biological activity (e.g., enzyme inhibition vs. no activity) be resolved?
Contradictions may arise from:
- Stereochemical variations : Ensure E-configuration via NOESY NMR (absence of imine-proton/aryl correlations) .
- Purity issues : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1% threshold).
- Assay conditions : Test inhibition under varying pH (5–8) and ionic strength (0–150 mM NaCl) to identify optimal activity windows .
Advanced: What computational methods validate the compound’s hydrogen-bonding network and electronic properties?
- *DFT calculations (B3LYP/6-31G)**: Predict intramolecular O–H⋯N hydrogen bond strength (~25 kcal/mol) and HOMO-LUMO gaps (~4.5 eV), correlating with redox activity .
- Molecular docking : Simulate binding to target enzymes (e.g., tyrosinase) using AutoDock Vina. Validate with experimental IC50 values (e.g., 10–50 µM) .
Advanced: How does substituent variation (e.g., methoxy vs. ethoxy) alter the compound’s supramolecular assembly in crystal structures?
- Methoxy vs. ethoxy : Ethoxy groups increase steric bulk, disrupting π-π stacking (interplanar distance >4.0 Å vs. 3.6 Å for methoxy).
- Crystallography : Compare packing motifs (e.g., 1D chains vs. 2D layers) using Mercury software. Methoxy derivatives favor O–H⋯O interactions (2.7 Å), while ethoxy forms C–H⋯π contacts .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time.
- Chiral HPLC : Resolve E/Z isomers using a Chiralpak IA column (hexane/isopropanol 90:10).
- Process optimization : Use in-situ FTIR to monitor imine formation and adjust reagent addition rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
